Regioisomeric Comparison: 3- vs. 4- and 5-Chloromethyl Pyrazoles
The target compound (3-isomer, CAS 1260658-95-4) shares an identical molecular weight (198.57 g/mol) and topological polar surface area (TPSA = 17.8 Ų) with its 4-isomer (CAS 405103-71-1) and 5-isomer (CAS 1281984-44-8) . However, its distinct regiochemistry places the reactive chloromethyl group at the 3-position, adjacent to one nitrogen atom of the pyrazole ring, which dictates its unique reactivity profile and electronic environment compared to the 4- and 5-substituted isomers [1][2]. This regioisomeric specificity is critical for maintaining consistent SAR in lead optimization campaigns.
| Evidence Dimension | Physicochemical Properties: Molecular Weight and Topological Polar Surface Area |
|---|---|
| Target Compound Data | MW = 198.57 g/mol; TPSA = 17.8 Ų |
| Comparator Or Baseline | 4-isomer: MW = 198.57 g/mol; TPSA = 17.8 Ų. 5-isomer: MW = 198.57 g/mol; TPSA = 17.8 Ų |
| Quantified Difference | 0 g/mol (MW); 0 Ų (TPSA). The key differentiation is structural (regioisomerism). |
| Conditions | Calculated properties from vendor datasheets and PubChem. |
Why This Matters
Procuring the correct regioisomer (3-position) is non-negotiable for synthesizing target molecules with a defined 3-substituted pyrazole core, as the positional isomers will lead to different products with potentially divergent biological activities.
- [1] PubChem. (n.d.). 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride (CID 165908516). View Source
- [2] ChemSrc. (2017). 3-Chloromethyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole. View Source
